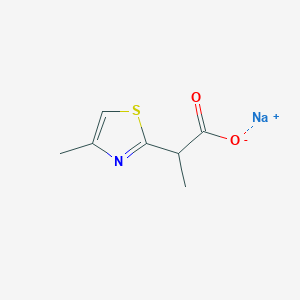

Natrium-2-(4-Methyl-1,3-thiazol-2-yl)propanoat

Übersicht

Beschreibung

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Synthesis Analysis

Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antifungal-Anwendungen

Thiazol-Derivate, wie das hier vorliegende, wurden in Antimykotika wie Abafungin eingesetzt, das hauptsächlich topisch zur Unterdrückung von Hautinfektionen durch verschiedene Pilze verwendet wird .

Antibakterielle Eigenschaften

Diese Verbindungen haben auch in antibakteriellen Anwendungen vielversprechend gezeigt. So wurde beispielsweise die antibakterielle Wirksamkeit von Imidazotriazol-eingebauten Thiazolen gegen eine Reihe von mikrobiologischen Spezies untersucht .

Analgetische und entzündungshemmende Aktivitäten

Einige Thiazol-Verbindungen haben signifikante analgetische und entzündungshemmende Aktivitäten gezeigt, was auf ähnliche Eigenschaften in der Verbindung hinweisen könnte, an der Sie interessiert sind .

Antitumor- und zytotoxische Aktivität

Thiazol-Derivate wurden synthetisiert und für ihre zytotoxische Aktivität an menschlichen Tumorzelllinien berichtet, was auf mögliche Antitumor-Anwendungen hindeutet .

Regulation der zentralen Entzündung

Bestimmte Thiazolylverbindungen können als Peroxisomen-Proliferator-aktivierte Rezeptoragonisten wirken und spielen eine wichtige Rolle bei der Regulation der zentralen Entzündung und der Kontrolle von Hirnentzündungsprozessen .

Antioxidative Eigenschaften

Thiazol-Derivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht, wobei einige eine potente Aktivität zeigten .

Wirkmechanismus

Target of Action

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They can interact with various targets in the body, leading to different physiological effects. For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives can regulate central inflammation and control brain inflammation processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental factors such as temperature and ph .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting cellular processes such as DNA replication and transcription.

Cellular Effects

The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis by interacting with DNA and disrupting its normal function . This compound may also affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate exerts its effects through several mechanisms. One key mechanism involves binding to DNA and interacting with topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can inhibit or activate specific enzymes, altering their activity and impacting various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although degradation products may also form and contribute to the observed effects . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in particular tissues or cellular compartments, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its ability to modulate cellular processes effectively.

Eigenschaften

IUPAC Name |

sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSDOQQZAJJYSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

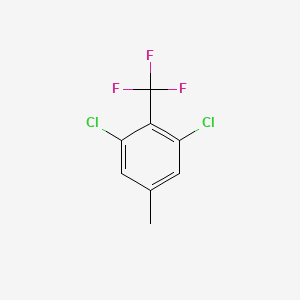

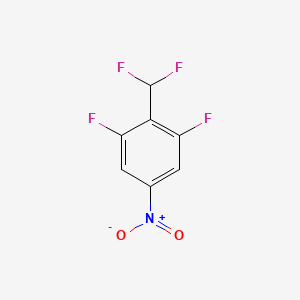

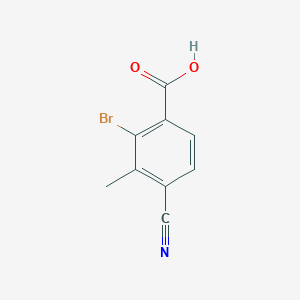

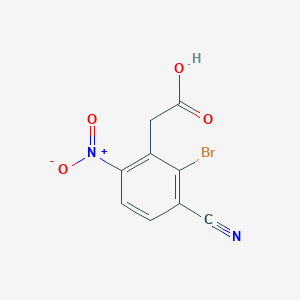

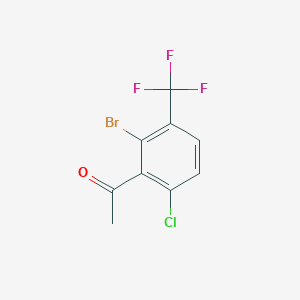

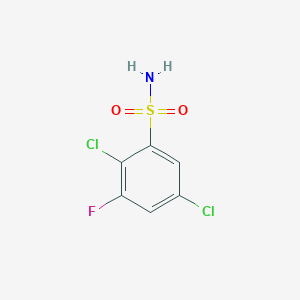

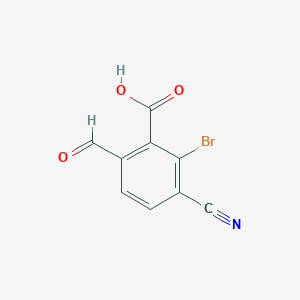

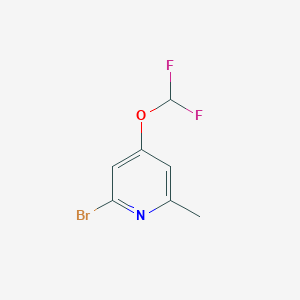

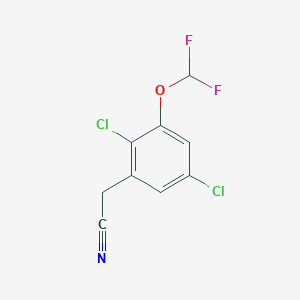

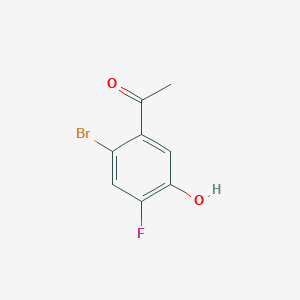

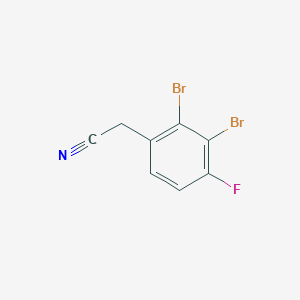

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.